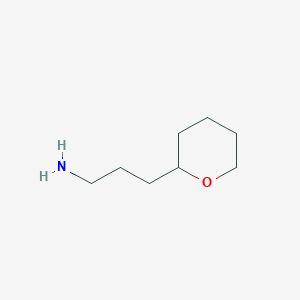

3-(Oxan-2-yl)propan-1-amine

描述

Contextualization within Amine and Cyclic Ether Chemistry

The chemical identity of 3-(Oxan-2-yl)propan-1-amine is defined by its two principal functional groups: a propan-1-amine chain and a saturated six-membered cyclic ether known as oxane, or tetrahydropyran (B127337) (THP). wikipedia.orguni.lu

Amine Chemistry : The primary amine group (-NH2) attached to the propyl chain confers nucleophilic and basic properties to the molecule. This functional group is a cornerstone of organic chemistry, readily participating in a wide array of reactions such as N-alkylation, acylation to form amides, and condensation with carbonyl compounds to form imines. weebly.comuou.ac.in

Cyclic Ether Chemistry : The oxane ring is a stable, non-aromatic heterocycle. uou.ac.in Unlike more strained cyclic ethers (e.g., epoxides), the tetrahydropyran ring is generally unreactive and conformationally resembles cyclohexane, preferring a stable chair conformation. wikipedia.org The THP moiety is widely recognized in organic synthesis, most notably as a robust protecting group for alcohols, valued for its ease of installation and removal under acidic conditions. wikipedia.orgnih.govresearchgate.net

The integration of these two groups into a single molecule results in a compound with distinct regions of reactivity. The amine provides a reactive handle for synthetic elaboration, while the oxane ring acts as a stable, and often stereochemically influential, structural component.

Overview of Research Significance in Synthetic Methodology and Building Block Chemistry

The primary significance of this compound in research lies in its role as a chemical building block. cymitquimica.com In synthetic chemistry, building blocks are relatively simple molecules that serve as starting materials for the assembly of more complex targets. cymitquimica.comenaminestore.com The utility of this particular compound stems from the prevalence of the amine-functionalized tetrahydropyran scaffold in various biologically active molecules and natural products.

Detailed research findings have shown that the tetrahydropyran ring system is a core structural feature in numerous potent natural products. nih.govnih.gov For instance, the cytotoxic agents FR901464 and the thailanstatins both contain an amine-substituted tetrahydropyran ring, highlighting the importance of this motif in medicinal chemistry. nih.gov Consequently, compounds like this compound are valuable intermediates for the synthesis of these and related complex molecules. ontosight.ai

In synthetic methodology, the compound provides a dependable framework for constructing diverse molecular libraries. The primary amine can be selectively modified without disturbing the stable oxane ring, allowing chemists to systematically introduce a variety of substituents and explore their impact on the properties of the final products. smolecule.comraco.cat This makes it a useful precursor in drug discovery programs, where the generation of analog libraries is a key strategy for lead optimization. sci-hub.box

Table 1: Compound Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1343576-46-4 |

| Molecular Formula | C₈H₁₇NO |

| SMILES | C1CCOC(C1)CCCN |

| InChIKey | CHMJVANSKLOUEH-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 143.23 g/mol | PubChem |

| Monoisotopic Mass | 143.13101 g/mol | uni.lu |

| Predicted XlogP | 0.8 | uni.lu |

| Physical Form | Liquid | sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

3-(oxan-2-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c9-6-3-5-8-4-1-2-7-10-8/h8H,1-7,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMJVANSKLOUEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

**advanced Synthetic Methodologies for 3 Oxan 2 Yl Propan 1 Amine and Its Precursors**

Stereoselective Synthesis of 3-(Oxan-2-yl)propan-1-amine Derivatives

The oxane ring in this compound contains a chiral center at the C2 position, where the propyl-amine side chain is attached. This introduces the possibility of stereoisomerism, making stereoselective synthesis a critical area of focus for producing enantiomerically pure or enriched derivatives for applications where specific stereochemistry is required. sigmaaldrich.comyale.edu

The synthesis of chiral amines is a cornerstone of modern organic and medicinal chemistry. yale.edu Several powerful strategies exist for achieving high levels of enantioselectivity.

One prominent method involves the use of chiral auxiliaries. The Ellman lab developed the versatile tert-butanesulfinamide reagent, which can be condensed with aldehydes or ketones to form N-sulfinyl imines. yale.edu Diastereoselective reduction of this intermediate, followed by acidic removal of the sulfinyl group, yields highly enantiomerically enriched primary amines. This approach could be applied to 3-(oxan-2-yl)propanal to control the stereochemistry of a newly formed chiral center on the side chain.

Another powerful technique is asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to favor one enantiomer. This can be achieved through:

Asymmetric Hydrogenation: The reduction of a prochiral imine or enamine precursor using a transition metal complex with a chiral ligand.

Enzymatic Reactions: Biocatalysts, such as ω-transaminases, can convert prochiral ketones into chiral amines with exceptional enantioselectivity. nih.gov This method operates under mild, aqueous conditions and offers a green alternative to traditional chemical methods. The reaction can be driven to completion by removing the ketone byproduct. nih.gov

The choice of strategy depends on the specific derivative being synthesized, with each method offering unique advantages in terms of substrate scope, scalability, and operational simplicity. nih.govresearchgate.net

Table 2: Selected Asymmetric Strategies for Chiral Amine Synthesis

| Strategy | Principle | Example Application | Key Features |

|---|---|---|---|

| Chiral Auxiliaries | Covalent bonding of a chiral molecule to a substrate to direct a stereoselective reaction. | Condensation of an aldehyde with Ellman's tert-butanesulfinamide, followed by diastereoselective reduction. yale.edu | Reliable, high diastereoselectivity, but requires additional steps for auxiliary attachment and removal. |

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment to favor the formation of one enantiomer. | Rhodium or Iridium-catalyzed asymmetric hydrogenation of a C=N double bond using chiral phosphine ligands. | High efficiency (low catalyst loading), but catalyst development can be complex. |

Remote functionalization refers to a reaction that selectively modifies a position on a molecule that is distant from the initial point of reactivity, often guided by a directing group or through a "chain-walking" mechanism. nih.gov In the context of this compound derivatives, the existing stereocenter at C2 of the oxane ring can influence the stereochemical outcome of reactions occurring on the side chain, a process known as substrate-controlled diastereoselection.

The steric bulk and electronic nature of the oxane ring can create a biased conformational environment for the propyl-amine side chain. This conformational preference can lead to one face of a reactive site on the chain being more accessible than the other, resulting in a diastereoselective reaction. For instance, the cyclization of a derivative or the addition of a reagent to a double bond on the side chain could proceed with a predictable diastereomeric ratio.

While long-range stereocontrol (e.g., a 1,7-hydride shift) can be challenging, it has been achieved in specific systems, often catalyzed by Lewis acids that lock the substrate into a reactive conformation. nih.gov The development of catalysts that can amplify or override the inherent diastereoselectivity of the substrate is an active area of research. These methods enable the construction of complex molecules with multiple, well-defined stereocenters, which is crucial for building libraries of compounds with diverse three-dimensional structures. researchgate.net

Sustainable and Efficient Synthesis Approaches

Sustainable synthesis aims to reduce waste, energy consumption, and the use of hazardous materials. For a molecule like this compound, this involves developing catalytic pathways that operate under mild conditions and employing solvent systems that are environmentally benign and easily recyclable.

The construction of the substituted oxane ring and the formation of the primary amine are key transformations that can be optimized using modern catalytic methods. A plausible sustainable route involves a two-step process: (1) a catalytic cyclization to form a nitrile precursor, followed by (2) a catalytic hydrogenation to yield the final amine.

Catalytic Formation of the Oxane Ring Precursor

The Prins cyclization has emerged as a powerful and atom-economical method for constructing tetrahydropyran (B127337) rings. researchgate.netnih.gov This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. To synthesize a precursor for this compound, such as 3-(oxan-2-yl)propanenitrile, a potential pathway is the Prins cyclization between pent-4-en-1-ol and 3-cyanopropanal. Lewis acids are effective catalysts for this transformation.

Research has shown that various Lewis acid catalysts can promote Prins-type cyclizations with high efficiency and stereoselectivity. organic-chemistry.org Indium(III) chloride (InCl₃), for example, is known to mediate cyclizations between homoallylic alcohols and aldehydes to provide polysubstituted tetrahydropyrans in high yields. organic-chemistry.org

Green Solvent Systems

The choice of solvent is critical to the environmental footprint of a synthetic process. Traditional solvents like dichloromethane (DCM) or toluene are being replaced by greener alternatives. researchgate.netchempoint.com 2-Methyltetrahydrofuran (2-MeTHF), a bio-based solvent derived from renewable resources like corncobs, presents a superior alternative to Tetrahydrofuran (THF). researchgate.netresearchgate.net It offers a higher boiling point, lower miscibility with water (which simplifies aqueous work-ups), and greater stability under acidic and basic conditions. chempoint.comnih.gov Cyclopentyl methyl ether (CPME) is another excellent green solvent known for its stability, high boiling point, and hydrophobicity, which facilitates easy recovery. researchgate.net

The table below compares the performance of different catalysts and green solvents for the synthesis of tetrahydropyran derivatives via Prins cyclization.

| Catalyst | Solvent | Typical Yield (%) | Key Advantages |

|---|---|---|---|

| InCl₃ | 2-MeTHF | 85-95 | Mild conditions, high diastereoselectivity, bio-based solvent. organic-chemistry.org |

| FeCl₃ | CPME | 80-90 | Inexpensive catalyst, excellent phase separation during work-up. |

| Bi(OTf)₃ | Toluene | 88-96 | High catalytic activity, but utilizes a less-preferred petrochemical solvent. |

Catalytic Hydrogenation of the Nitrile Precursor

The final step to produce this compound is the reduction of the nitrile group of the precursor, 3-(oxan-2-yl)propanenitrile. Catalytic hydrogenation is the most atom-economical method for this transformation. The primary challenge is achieving high selectivity for the primary amine, as over-reaction can lead to the formation of secondary and tertiary amines. researchgate.netbme.hu

Heterogeneous catalysts are preferred for scale-up operations due to their ease of separation and recyclability. rsc.org Non-noble metal catalysts, such as those based on nickel, cobalt, or iron, are gaining traction as sustainable alternatives to precious metal catalysts like palladium or platinum. rsc.orgchemrxiv.org Raney Nickel and Raney Cobalt are effective, often used in the presence of ammonia to suppress the formation of secondary amine by-products. bme.hu

The table below summarizes various catalytic systems for the selective hydrogenation of nitriles to primary amines.

| Catalyst | Solvent | Pressure (bar H₂) | Temperature (°C) | Primary Amine Selectivity (%) | Notes |

|---|---|---|---|---|---|

| Raney Nickel | Methanol/Ammonia | 30-60 | 80-120 | >95 | Ammonia suppresses secondary amine formation. bme.hu |

| Raney Cobalt | 2-MeTHF/Ammonia | 40-80 | 100-140 | >97 | Higher selectivity, use of a green solvent. bme.hu |

| Fe-pincer complex | Ethanol | 50 | 100 | ~98 | Homogeneous catalyst, high activity with a non-noble metal. rsc.org |

| Ni/NiO@C | Methanol/Ammonia | 10 | 120 | >98 | Magnetic, easily recyclable heterogeneous catalyst. rsc.orgchemrxiv.org |

Atom Economy Calculation

Let's analyze the theoretical atom economy of the proposed two-step synthesis of this compound.

Step 1: Prins Cyclization

Reactants: Pent-4-en-1-ol (C₅H₁₀O, MW: 86.13 g/mol ) + 3-Cyanopropanal (C₄H₅NO, MW: 83.09 g/mol )

Product: 3-(Oxan-2-yl)propanenitrile (C₈H₁₃NO, MW: 139.20 g/mol ) + Water (H₂O, MW: 18.02 g/mol )

Reaction: C₅H₁₀O + C₄H₅NO → C₈H₁₃NO + H₂O

% Atom Economy = [MW of C₈H₁₃NO / (MW of C₅H₁₀O + MW of C₄H₅NO)] x 100

% Atom Economy = [139.20 / (86.13 + 83.09)] x 100 = 82.2%

Step 2: Nitrile Hydrogenation

Reactants: 3-(Oxan-2-yl)propanenitrile (C₈H₁₃NO, MW: 139.20 g/mol ) + 2 x Hydrogen (H₂, MW: 2.02 g/mol )

Product: this compound (C₈H₁₇NO, MW: 143.23 g/mol )

Reaction: C₈H₁₃NO + 2H₂ → C₈H₁₇NO

% Atom Economy = [MW of C₈H₁₇NO / (MW of C₈H₁₃NO + 2 x MW of H₂)] x 100

% Atom Economy = [143.23 / (139.20 + 4.04)] x 100 = 100% (as it is an addition reaction)

Reaction Efficiency and Scale-Up

Beyond theoretical atom economy, practical reaction efficiency is paramount for industrial scale-up. Key considerations include:

Catalyst Performance and Recyclability: For large-scale production, heterogeneous catalysts like Raney Nickel or supported nickel catalysts are highly advantageous. rsc.org Their insolubility allows for simple filtration and recovery from the reaction mixture, reducing costs and minimizing metal contamination in the final product. Magnetic catalysts (e.g., Ni/NiO@C) further simplify this process. chemrxiv.org

Solvent Recovery: Green solvents like 2-MeTHF and CPME have properties that facilitate efficient recovery and recycling. researchgate.net Their limited miscibility with water allows for clean phase separation, reducing the volume of solvent required for extraction and minimizing solvent waste.

Process Safety and Conditions: The use of non-pyrophoric, stable catalysts and solvents enhances process safety. The ability to run reactions at moderate pressures and temperatures, as seen with some modern nickel catalysts, reduces energy consumption and the need for specialized high-pressure equipment. rsc.org

Space-Time Yield (STY): This metric (mass of product / (reactor volume x time)) is a critical measure of process efficiency in manufacturing. High-activity catalysts that allow for shorter reaction times and lower catalyst loadings directly improve STY, making the process more economically viable.

By integrating efficient catalytic systems with green solvents, the synthesis of this compound and its precursors can be aligned with modern standards of sustainability and efficiency, paving the way for viable, large-scale production.

**chemical Reactivity and Derivatization Studies of 3 Oxan 2 Yl Propan 1 Amine**

Reactivity of the Primary Amine Moiety

The lone pair of electrons on the nitrogen atom makes the primary amine group of 3-(Oxan-2-yl)propan-1-amine a potent nucleophile and a base. This reactivity is central to its derivatization, enabling the formation of numerous classes of compounds. The oxane ring is generally stable to the basic and nucleophilic conditions often employed to modify the amine group. organic-chemistry.orgthieme-connect.de

The primary amine of this compound readily undergoes reactions with electrophilic reagents such as acyl halides, alkyl halides, and sulfonyl chlorides.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base (like pyridine or triethylamine) yields the corresponding N-acylated derivatives (amides). This is a standard method for amide synthesis. nih.govlibretexts.orgrsc.org

Alkylation: The amine can be alkylated by reaction with alkyl halides. However, this reaction is often difficult to control, leading to a mixture of mono-, di-, and even tri-alkylated products (forming a quaternary ammonium salt), as the resulting secondary amine is often more nucleophilic than the primary starting material. libretexts.orguomustansiriyah.edu.iq

Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base affords stable sulfonamides.

These fundamental reactions are summarized in the table below.

| Reaction Type | Reagent | Product Class | General Reaction Scheme |

|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl) | Amide | R'-NH₂ + R-COCl → R'-NH-CO-R + HCl |

| Alkylation | Alkyl Halide (R-X) | Secondary Amine | R'-NH₂ + R-X → R'-NH-R + HX |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | R'-NH₂ + R-SO₂Cl → R'-NH-SO₂-R + HCl |

Table 1: General reactions of the primary amine moiety. R' represents the 3-(Oxan-2-yl)propyl group.

Building on its fundamental reactivity, the primary amine can be converted into a variety of important derivatives, including amides, ureas, and carbamates.

Amides: As noted, amides are readily formed via acylation. Direct condensation with carboxylic acids is also possible but typically requires activating agents (e.g., carbodiimides like DCC) or high temperatures to overcome the formation of a stable ammonium carboxylate salt. nih.govresearchgate.net

Ureas: Symmetrical or unsymmetrical ureas can be synthesized. Reaction with an isocyanate (R-N=C=O) directly yields an N,N'-disubstituted urea. nih.govresearchgate.netmdpi.com Alternatively, reaction with phosgene or its equivalents generates an intermediate isocyanate which can then react with another amine. nih.gov

Carbamates: Carbamates, also known as urethanes, are typically formed by reacting the amine with a chloroformate (e.g., ethyl chloroformate) or by trapping an isocyanate intermediate with an alcohol. nih.gov Another modern approach involves the direct reaction of the amine with carbon dioxide and an alkyl halide.

| Product Class | Typical Reagents | General Product Structure |

|---|---|---|

| Amide | Carboxylic Acid + Activating Agent | R'-NH-CO-R |

| Urea | Isocyanate (R-NCO) | R'-NH-CO-NH-R |

| Carbamate | Chloroformate (Cl-CO-OR) | R'-NH-CO-OR |

Table 2: Formation of Amide, Urea, and Carbamate Derivatives. R' represents the 3-(Oxan-2-yl)propyl group.

The primary amine of this compound can serve as a key nucleophile in the construction of nitrogen-containing heterocyclic rings. The specific ring system formed depends on the reaction partner, which typically contains two electrophilic centers. For instance, condensation with 1,3-dicarbonyl compounds can lead to the formation of five- or six-membered rings. While complex named reactions like the Pictet-Spengler name-reaction.comnrochemistry.comwikipedia.org or Bischler-Napieralski nrochemistry.comwikipedia.orgorganic-chemistry.org syntheses require a β-arylethylamine or amide precursor and are not directly applicable, simpler condensations are feasible. For example, reaction with a β-ketoester could potentially lead to the formation of a dihydropyridinone ring system after initial condensation and subsequent cyclization.

Transformations and Stability of the Oxane Ring System

The oxane ring in this compound is a tetrahydropyranyl (THP) ether. THP ethers are widely used as protecting groups for alcohols in organic synthesis due to their ease of installation and, crucially, their stability under a wide range of non-acidic conditions. organic-chemistry.orgthieme-connect.denih.gov The ring system is stable towards strongly basic conditions, organometallic reagents (like Grignard or organolithium reagents), hydrides, and most oxidizing and reducing agents. organic-chemistry.orgthieme-connect.dersc.org This stability allows for extensive modification of the amine functionality without affecting the oxane ring.

The primary transformation of the oxane ring is its cleavage to deprotect the corresponding alcohol, in this case yielding 5-aminopentan-1-ol. This reaction is fundamentally an acid-catalyzed hydrolysis of an acetal. total-synthesis.comwikipedia.orgyoutube.com The cleavage proceeds via protonation of the ring oxygen, followed by ring opening to form a stabilized carbocation, which is then trapped by water or another nucleophile. youtube.comstackexchange.com A wide variety of reagents and conditions have been developed for this purpose, offering a range of selectivities and mildness.

Key deprotection strategies include:

Aqueous Acid: Simple treatment with aqueous mineral acids (e.g., HCl) or organic acids (e.g., acetic acid, p-toluenesulfonic acid) is effective. wikipedia.org

Alcoholysis: Using an acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS) in an alcohol solvent (e.g., ethanol) achieves a mild trans-acetalization. wikipedia.org

Lewis Acids: Various Lewis acids (e.g., TiCl₄, Bi(OTf)₃) can catalyze the cleavage, often under very mild conditions. organic-chemistry.org

Neutral Conditions: Reagents such as a combination of lithium chloride and water in DMSO have been developed for deprotection under non-acidic conditions, which is useful for highly acid-sensitive substrates. organic-chemistry.org

| Reagent/Condition | Solvent | Typical Temperature | Notes | Reference |

|---|---|---|---|---|

| Acetic Acid / H₂O | THF | 45 °C | Standard mild acidic conditions. | thieme-connect.dewikipedia.org |

| p-Toluenesulfonic acid (PPTS) | Ethanol | 55 °C | Mild alcoholysis conditions. | nih.govwikipedia.org |

| Bismuth Triflate (Bi(OTf)₃) | CH₂Cl₂ or Solvent-free | Room Temperature | Catalytic, mild Lewis acid approach. | organic-chemistry.org |

| Lithium Chloride (LiCl) / H₂O | DMSO | 90 °C | Mild, neutral deprotection for acid-sensitive molecules. | organic-chemistry.org |

| Trifluoroacetic Acid (TFA) | CH₂Cl₂ | Room Temperature | Strong acid, rapid cleavage. Used in peptide synthesis. | nih.govd-nb.infoiris-biotech.de |

Table 3: Selected Methods for the Deprotection (Cleavage) of the THP Ether.

While deprotection involves the selective cleavage of the exocyclic C-O bond, true ring-opening reactions involve the cleavage of one of the endocyclic C-O bonds of the tetrahydropyran (B127337) ring. Due to the inherent stability of the six-membered ring, these reactions are less common than deprotection and typically require specific reagents that promote reductive or electrophilic cleavage.

One notable example is the reductive cleavage of the endocyclic C-O bond. Treatment of 2-alkoxytetrahydropyrans with reducing systems like lithium aluminum hydride combined with a Lewis acid (LiAlH₄–AlCl₃) can lead to the formation of 5-alkoxypentan-1-ols. researchgate.net This reaction proceeds via cleavage of the internal C-O bond, effectively opening the ring to generate a linear chain with a terminal hydroxyl group, which can then be used for further functionalization. Electrophilic ring-opening of related 2-alkoxy-3,4-dihydropyrans has also been demonstrated using thiols, which results in a functionalized linear product. cas.cnnih.gov These methods provide a pathway to more complex acyclic structures from the cyclic precursor, distinct from the simple deprotection that yields 5-aminopentan-1-ol.

Stability under Varied Reaction Conditions

The stability of this compound is largely dictated by the tetrahydropyranyl (THP) acetal moiety. The THP group is known for its distinct stability profile, being robust under a variety of conditions while susceptible to cleavage under others. This dual nature makes it a valuable component in synthetic chemistry, particularly when used as a protective group.

Generally, the THP ether linkage is stable to most non-acidic reagents. d-nb.info It can withstand strongly basic conditions, making it compatible with reactions such as ester hydrolysis. Furthermore, it is resilient against attack by organometallic reagents like organolithiums and Grignard reagents, as well as various hydrides, acylating agents, and alkylating agents. thieme-connect.deorganic-chemistry.org This broad stability allows for extensive chemical modifications on other parts of a molecule without disturbing the THP group.

Conversely, the primary liability of the THP group is its sensitivity to acid. thieme-connect.deorganic-chemistry.org It is readily cleaved under mildly acidic aqueous conditions. youtube.comnih.gov For instance, treatment with a mixture of acetic acid, tetrahydrofuran, and water can effectively remove the THP group. nih.gov The cleavage can also be accomplished through an acetal exchange process in an alcoholic solvent with an acid catalyst, such as pyridinium p-toluenesulfonate (PPTS). thieme-connect.de Stronger acids, like trifluoroacetic acid (TFA), are also highly effective, with cleavage occurring rapidly even at low concentrations for most substrates. nih.goviris-biotech.de

The stability of the linkage can be influenced by the atom attached to the THP group. For example, in studies comparing THP-protected amino acids, the thioacetal in Fmoc-Cys(Thp)-OH was found to be more stable under moderately acidic aqueous conditions than the acetal in Fmoc-Ser(Thp)-OH, which underwent smooth cleavage. d-nb.infonih.gov

The following table summarizes the stability of the THP group under various chemical environments.

| Reagent/Condition Class | Specific Examples | Stability | Reference |

|---|---|---|---|

| Strong Bases | Hydroxides (for ester hydrolysis) | Stable | thieme-connect.deiris-biotech.de |

| Organometallics | Grignard reagents, Organolithiums | Stable (typically below 0°C) | thieme-connect.de |

| Hydrides | Lithium aluminium hydride | Stable | thieme-connect.de |

| Acylating/Alkylating Agents | - | Stable | organic-chemistry.orgiris-biotech.de |

| Mild Protic Acids | Acetic acid/H₂O/THF | Labile | thieme-connect.denih.gov |

| Strong Protic Acids | Trifluoroacetic acid (TFA) | Highly Labile | nih.goviris-biotech.de |

| Acid Catalysts in Alcohol | Pyridinium p-toluenesulfonate (PPTS) in Methanol | Labile | thieme-connect.denih.gov |

Mechanistic Investigations of Key Transformations

Elucidation of Reaction Pathways and Transition States

The key transformation involving the oxanyl moiety of this compound is its cleavage under acidic conditions, a reaction characteristic of acetals. The mechanism for this deprotection reaction proceeds through a pathway that involves a resonance-stabilized oxocarbenium ion intermediate. youtube.com

The reaction pathway is initiated by the protonation of the endocyclic oxygen atom of the tetrahydropyran ring by an acid catalyst. This step activates the C-O bond, transforming the alkoxy group into a good leaving group. The subsequent step involves the cleavage of this C-O bond in an SN1-type fashion, resulting in the departure of the propanamine portion of the molecule (as 3-aminopropan-1-ol, assuming the original structure was a THP-protected alcohol) and the formation of a highly stabilized carbocation. youtube.comstackexchange.com This carbocation is stabilized by resonance, with the positive charge delocalized between the carbon and the exocyclic oxygen atom.

While direct computational studies on the transition states for this compound were not found, related studies on ether bond cleavage highlight the energetic profiles of such reactions. For instance, calculations on the cleavage of anisole by lithium iodide showed that the reaction could proceed through a four-membered or six-membered ring transition state, with the latter having a lower energy barrier. researchgate.net These types of computational analyses provide insight into the specific geometries and energy requirements of the transition states involved in C-O bond scission.

Kinetic Studies of Amine-Mediated Reactions

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. For molecules containing the THP group, kinetic analysis has often focused on the rate of its acid-catalyzed cleavage. The rate of this reaction is markedly dependent on factors such as pH, temperature, and the nature of the substrate. nih.govresearchgate.net

In a study comparing the acid-lability of THP-protected serine and cysteine derivatives, the cleavage was monitored over time using HPLC. d-nb.infonih.gov At a pH of 4.8, the acetal of Fmoc-Ser(Thp)-OH underwent significant hydrolysis over 48 hours, while the thioacetal of Fmoc-Cys(Thp)-OH remained completely stable under the same conditions. This indicates a substantial difference in the reaction kinetics, with the oxygen acetal being much more susceptible to acidolysis than the sulfur thioacetal. d-nb.infonih.gov

The data below, derived from research findings, illustrates the differential stability and thus cleavage kinetics of THP-protected amino acids under mildly acidic conditions.

| Compound | Conditions | Reaction Time (h) | Deprotection (%) | Reference |

|---|---|---|---|---|

| Fmoc-Ser(Thp)-OH | 100 mM MES buffer (pH 4.8) | 48 | 40-50% | nih.gov |

| Fmoc-Cys(Thp)-OH | 100 mM MES buffer (pH 4.8) | 48 | 0% | nih.gov |

| Fmoc-Trp(Thp)-OH | TFA/H₂O/CH₂Cl₂ (10:2:88) | 1 | ~90% | d-nb.info |

**applications of 3 Oxan 2 Yl Propan 1 Amine in Advanced Organic Synthesis**

Role as a Versatile Building Block for Complex Architectures

The utility of amines as versatile chemical building blocks is well-established in organic chemistry. amerigoscientific.com They are fundamental to the synthesis of a vast range of compounds, including pharmaceuticals, agrochemicals, and polymers, due to their ability to partake in a wide variety of chemical transformations. amerigoscientific.com As a primary amine, 3-(Oxan-2-yl)propan-1-amine fits into this class of essential reagents, offering a unique combination of a nucleophilic nitrogen center and a non-polar cyclic ether framework.

Nitrogen-containing heterocycles are core structural motifs in numerous natural products and synthetic drugs, making their synthesis a central focus of organic chemistry. nih.gov Primary amines are key starting materials for constructing these rings. The amine group of this compound can act as the nitrogen source in various cyclization strategies to form heterocycles like pyrroles and pyridines.

Pyrrole Synthesis: The synthesis of pyrrole derivatives can be achieved through various methods involving primary amines. For instance, the reaction of primary amines with specific dicarbonyl compounds is a common strategy. Although specific examples utilizing this compound are not detailed in the literature, its primary amine functionality makes it a suitable candidate for such transformations. One notable method involves the reaction of 8-amino-3-aryl-1-imino-4-methyl-6-(morpholin-4-yl)-2-oxa-7-azaspiro[4.4]nona-3,6,8-triene-9-carbonitriles with acetic anhydride in pyridine, which leads to the formation of 5-amino-2-morpholin-4-yl-3-(1-aryl-1-oxopropan-2-yl)-3H-pyrrole-3,4-dicarbonitriles through the opening of a furan ring. researchgate.net

Pyridine Synthesis: Pyridine and its fused derivatives are integral backbones in many commercial drugs. ekb.eg The synthesis of these structures often involves the reaction of primary amines with carbonyl compounds. Gold-catalyzed reactions of propargylamine with various ketones and aldehydes provide a straightforward route to pyridines through an amination-cyclization-aromatization cascade. mdpi.com Similarly, copper salts have been shown to effectively catalyze the reaction between cyclic ketones and propargylamine to produce fused pyridines. mdpi.com Given its structure, this compound could potentially be used in analogous multi-component reactions to generate pyridines bearing a tetrahydropyranylpropyl substituent.

Fused Systems: The synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyridines, often starts from 2-aminopyridines which can be coupled with various ketones. organic-chemistry.org While this compound is not a direct precursor for this specific fused system, its role as a building block for the initial pyridine ring could be envisioned. Furthermore, the construction of 1,2,3-triazole-fused systems can be achieved by cyclizing heterocyclic diamines or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles, highlighting the versatility of nitrogen-containing starting materials in creating complex fused architectures. mdpi.com

| Catalyst Type | Common Precursors | Reaction Type | Reference |

|---|---|---|---|

| Gold (Au) Salts | Propargylamine, Ketones/Aldehydes | Amination-Cyclization-Aromatization | mdpi.com |

| Copper (Cu) Salts (e.g., CuCl₂) | Propargylamine, Cyclic Ketones | Sequential Reaction | mdpi.com |

| Palladium (Pd) | Aryl Iodides, Propargylamines | Sonogashira Cross-Coupling followed by 6π-Aza Cyclization | mdpi.com |

Macrocyclic polyamines are a significant class of compounds in supramolecular chemistry, characterized by a unique cavity structure that allows them to form complexes with various molecules. researchgate.net The synthesis of these macrocycles often involves the strategic linking of amine and other functional groups. The bifunctional nature of this compound, with its terminal amine and the oxane ring, makes it a potential candidate for incorporation into such large, cyclic architectures. The propyl chain provides flexibility, while the tetrahydropyran (B127337) ring could pre-organize the structure or add a site for further functionalization, influencing the binding properties of the resulting macrocycle.

Modern organic synthesis often employs divergent and convergent strategies to efficiently build libraries of complex molecules.

Divergent Synthesis: This approach involves starting from a common intermediate and applying different reaction pathways to generate a diverse range of related compounds. researchgate.net A tungsten-mediated method to access cis-2-substituted 5-amino-1,2,5,6-tetrahydropyridines demonstrates a divergent protocol where the amine nucleophile can be varied to generate new compounds from a common scaffold. nih.gov this compound could serve as one such amine nucleophile in similar strategies, allowing for the introduction of its specific side chain into a family of molecules.

Convergent Synthesis: This strategy involves synthesizing separate fragments of a complex molecule and then coupling them together in the final stages. researchgate.net This approach is often used in the synthesis of peptide-1,2,3-triazole derivatives, where different fragments are prepared independently before being joined. nih.gov The amine functionality of this compound allows it to be readily incorporated into one of these fragments, for example, through amide bond formation, before the final convergent coupling step.

Contribution to Advanced Materials Research

The unique structural features of this compound also position it as a candidate for the development of advanced materials. Its ability to be incorporated into larger structures can be exploited in polymer science and the creation of complex supramolecular systems.

The synthesis of renewable polyamides and polyurethanes has been demonstrated using amine-functionalized monomers derived from natural products like limonene. researchgate.netrsc.org These syntheses rely on the reaction of diamines with dicarboxylic acids (for polyamides) or their derivatives, or with diisocyanates or dicarbamates (for polyurethanes). As a primary amine, this compound can, in principle, be derivatized into a diamine or used as a chain-terminating or modifying agent in polymerization reactions. The incorporation of the tetrahydropyran moiety into the polymer backbone could influence the material's thermal properties, solubility, and crystallinity.

| Polymer Type | General Monomers | Potential Function of the Amine | Expected Influence of Oxane Ring |

|---|---|---|---|

| Polyamides | Diamine + Diacyl Chloride | Can be converted to a diamine to act as a monomer. | Modify thermal properties and flexibility. |

| Polyurethanes | Diamine + Dicarbamate | Can be used as part of a diamine or polyol monomer. | Affect solubility and inter-chain interactions. |

In supramolecular chemistry, the formation of large, ordered assemblies is driven by non-covalent interactions. Macrocyclic polyamines are known to form supramolecular compounds through various interactions. researchgate.net By incorporating this compound into larger molecular structures, the tetrahydropyran ring could participate in hydrogen bonding or dipole-dipole interactions, guiding the self-assembly of these structures into more complex supramolecular architectures.

Development of Chiral Auxiliaries and Ligands

The development of chiral auxiliaries and ligands is a cornerstone of modern asymmetric synthesis, enabling the selective production of stereoisomers. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, while chiral ligands coordinate to metal catalysts to create a chiral environment that influences the stereoselectivity of a transformation.

There is currently no available scientific literature detailing the design and synthesis of chiral ligands derived from this compound for use in asymmetric catalysis. Research in this area would typically involve the modification of the primary amine and the oxane ring to create bidentate or polydentate ligands capable of coordinating with transition metals. The stereochemical information from the chiral centers of the oxane ring could then be transferred during the catalytic cycle. However, no such ligands based on this specific scaffold have been reported.

Table 1: Hypothetical Ligand Synthesis Parameters This table is hypothetical due to the lack of available data.

| Ligand Type | Precursor | Potential Metal Coordination | Target Reaction Type |

|---|---|---|---|

| P,N-Ligand | This compound | Palladium, Rhodium, Iridium | Asymmetric Hydrogenation, Allylic Alkylation |

Similarly, the application of this compound as a chiral auxiliary in stereoselective transformations has not been documented in peer-reviewed literature. The general principle would involve the covalent attachment of the amine to a prochiral substrate, such as a carboxylic acid or a ketone, to form an amide or an imine. The inherent chirality of the oxane moiety would then direct the approach of a reagent to one face of the molecule, leading to a diastereoselective product. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched product. Despite the theoretical potential, no experimental data, such as diastereomeric excess (d.e.) or enantiomeric excess (e.e.) values, have been published for reactions employing this compound as a chiral auxiliary.

Table 2: Potential Stereoselective Transformations Using this compound as a Chiral Auxiliary This table is speculative and not based on published research.

| Reaction Type | Substrate | Reagent | Potential Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Alkylation | Prochiral enolate | Alkyl halide | Not Determined |

| Aldol Reaction | Ketone | Aldehyde | Not Determined |

**advanced Spectroscopic and Analytical Techniques for Research on 3 Oxan 2 Yl Propan 1 Amine Systems**

High-Resolution NMR Spectroscopy for Elucidating Reaction Products and Intermediates

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3-(Oxan-2-yl)propan-1-amine and its reaction products. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

While one-dimensional (1D) NMR spectra (¹H and ¹³C) offer initial structural insights, complex molecules and mixtures often yield overlapping signals that are difficult to interpret. Multidimensional NMR techniques are employed to resolve these ambiguities by correlating nuclear spins through chemical bonds or space. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For a derivative of this compound, a COSY spectrum would reveal correlations between the protons of the propyl chain and adjacent protons on the oxane ring, helping to confirm the integrity of the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These are 2D experiments that correlate the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. mdpi.com An HSQC or HMQC spectrum of a this compound system would show a cross-peak for each C-H bond, directly linking each proton signal to its corresponding carbon signal. This is invaluable for unambiguous assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons (typically over two or three bonds). It is particularly useful for identifying quaternary carbons and piecing together molecular fragments, such as confirming the connection between the propyl chain and the oxane ring in derivatives of the title compound.

These techniques, when used in concert, allow for the complete and unambiguous assignment of ¹H and ¹³C NMR signals for complex reaction products and intermediates, which is often a challenge with simpler 1D methods. mdpi.commdpi.com

The oxane ring in this compound is not planar and exists in dynamic equilibrium between different conformations, primarily chair forms. The orientation of the propanamine substituent (axial vs. equatorial) significantly influences the molecule's properties. Dynamic NMR (DNMR) is used to study these conformational changes.

By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At high temperatures, conformational interchange is rapid on the NMR timescale, and an averaged spectrum is observed. As the temperature is lowered, the rate of interchange slows down. If the temperature is lowered sufficiently to the coalescence point and below, separate signals for the individual conformers (e.g., axial and equatorial) can be observed. Analysis of the spectra at different temperatures allows for the determination of the energy barriers (ΔG‡) for conformational processes like ring inversion. This information is critical for understanding the steric and electronic properties of this compound derivatives and how they might interact with other molecules.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is an unparalleled technique for providing a definitive three-dimensional structure of a crystalline solid at atomic resolution. d-nb.info It is the gold standard for determining the absolute and relative stereochemistry of chiral molecules and for understanding intermolecular interactions in the solid state.

For a molecule like this compound, which is a liquid at room temperature, forming crystalline salts or co-crystals is a common strategy to enable structural analysis by single-crystal X-ray diffraction. Reacting the basic amine with a suitable acid (e.g., hydrochloric acid, tartaric acid) can yield a crystalline salt. Similarly, co-crystallization with a suitable co-former molecule through non-covalent interactions like hydrogen bonding can also produce single crystals. acs.orggoogle.com

The resulting crystal structure provides precise data on:

Bond lengths and angles: Confirming the molecular connectivity.

Conformation: Revealing the preferred solid-state conformation of the oxane ring and the propanamine side chain.

Stereochemistry: Unambiguously determining the relative and, if a chiral reagent is used or anomalous dispersion is measured, the absolute stereochemistry at the C2 position of the oxane ring.

Intermolecular interactions: Showing how the molecules pack in the crystal lattice, highlighting important interactions such as hydrogen bonds involving the amine group. nih.gov

This detailed structural information is vital for rational drug design and materials science, where molecular shape and intermolecular interactions govern physical properties and biological activity. d-nb.infocardiff.ac.uk

Polymorphism is the ability of a solid material to exist in more than one crystal structure. nih.gov Different polymorphs of a compound can have distinct physical properties, including melting point, solubility, and stability. For derivatives of this compound intended for pharmaceutical or material applications, identifying and characterizing all possible polymorphic forms is crucial.

Powder X-ray diffraction (PXRD) is the primary technique used to screen for and identify different polymorphs, each of which will give a unique diffraction pattern. google.comcardiff.ac.uk Once different polymorphs are identified, single-crystal X-ray diffraction can be used to solve their individual crystal structures. This allows for a detailed comparison of the molecular conformations and packing arrangements in each polymorphic form, providing insight into the factors that give rise to their different physical properties.

Mass Spectrometry and Chromatographic Separations in Complex Mixtures

In synthetic chemistry, reactions rarely yield a single, pure product. Instead, they often produce complex mixtures containing the desired product, unreacted starting materials, byproducts, and intermediates. The combination of chromatographic separation with mass spectrometry is a powerful tool for analyzing such mixtures. rsc.org

Chromatographic techniques , such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are used to separate the individual components of a mixture based on their different physicochemical properties (e.g., polarity, volatility).

Mass Spectrometry (MS) is then used to identify the separated components. MS measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of each component. docbrown.info High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule. rsc.org

For a reaction involving this compound, an HPLC-MS analysis would first separate the components of the reaction mixture. The mass spectrometer would then provide a mass spectrum for each separated component. The molecular ion peak would confirm the molecular weight of the product, while fragmentation patterns could provide further structural information. Predicted mass spectrometry data for the parent compound can serve as a reference.

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 144.13829 |

| [M+Na]⁺ | 166.12023 |

| [M-H]⁻ | 142.12373 |

| [M+NH₄]⁺ | 161.16483 |

| [M+K]⁺ | 182.09417 |

This hyphenated technique is essential for monitoring reaction progress, identifying impurities, and confirming the identity of products in complex mixtures involving this compound systems.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for the precise determination of the molecular mass of a compound. nih.gov Unlike low-resolution mass spectrometry, HRMS instruments can measure mass-to-charge ratios (m/z) with high accuracy, often to within a few parts per million (ppm). springernature.comchemijournal.com This precision allows for the confident determination of the elemental composition of a molecule, which is a critical step in the identification of unknown compounds or the confirmation of a synthesized product. ajrconline.org

For this compound, which has a molecular formula of C₈H₁₇NO, the theoretical monoisotopic mass is 143.13101 Da. nih.gov When analyzing a sample of this compound using HRMS, the instrument would be expected to detect an ion corresponding to this exact mass. The high resolving power of HRMS can distinguish the target compound from other molecules with the same nominal mass but different elemental formulas. springernature.com

Table 1: Theoretical vs. Experimental Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₇NO |

| Theoretical Monoisotopic Mass (Da) | 143.13101 |

| Expected Ion (M+H)⁺ | 144.13829 |

| Hypothetical Experimental (M+H)⁺ (Da) | 144.1381 |

| Mass Error (ppm) | -1.3 |

This table presents a hypothetical experimental value to illustrate the typical accuracy of HRMS.

The data generated by HRMS is crucial for confirming the identity of this compound in a sample and for identifying any potential impurities. yakhak.org The high confidence in the molecular formula provided by HRMS is a foundational piece of data in the characterization of this compound. ajrconline.org

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is an essential technique for the separation of enantiomers, which are non-superimposable mirror images of a chiral molecule. ajpaonline.com As this compound possesses a chiral center at the C2 position of the oxane ring, it can exist as a pair of enantiomers. The assessment of enantiomeric purity is critical in many applications, as enantiomers can exhibit different biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. mdpi.com

The separation of the enantiomers of this compound would typically involve the use of a chiral stationary phase (CSP). These stationary phases are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs are commonly employed for the separation of chiral amines. yakhak.org In some cases, pre-column derivatization with a chiral derivatizing agent can be used to form diastereomers, which can then be separated on a standard achiral column. nih.govnih.gov

Table 2: Hypothetical Chiral HPLC Method for this compound

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., cellulose-based) |

| Mobile Phase | n-Hexane/Ethanol/Diethylamine (hypothetical mixture) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (R-enantiomer) | 8.5 min (hypothetical) |

| Retention Time (S-enantiomer) | 10.2 min (hypothetical) |

| Resolution | > 1.5 |

The development of a robust chiral chromatography method is key to determining the enantiomeric excess (ee) of a sample, providing vital information on the stereochemical outcome of a synthesis or the purity of a resolved material. researchgate.net

Hyphenated Techniques for Reaction Monitoring

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for real-time reaction monitoring. nih.govspringernature.comajpaonline.com For reactions involving this compound, such as its synthesis or derivatization, Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly valuable hyphenated technique. chemijournal.com

LC-MS combines the separation capabilities of HPLC with the sensitive and selective detection provided by mass spectrometry. This allows for the monitoring of the consumption of reactants, the formation of products, and the appearance and disappearance of any intermediates or byproducts over the course of a reaction. The high sensitivity of MS detection enables the analysis of complex reaction mixtures with minimal sample preparation. ajrconline.org

For instance, in a synthetic reaction producing this compound, aliquots could be taken from the reaction mixture at various time points, quenched, and injected into an LC-MS system. The extracted ion chromatograms for the starting materials and the product (m/z 144.13829 for the [M+H]⁺ ion of this compound) would provide a quantitative measure of the reaction progress.

Table 3: Illustrative Reaction Monitoring Data using LC-MS

| Time (hours) | Reactant A Peak Area | Product (this compound) Peak Area |

| 0 | 1,250,000 | 0 |

| 1 | 875,000 | 350,000 |

| 2 | 525,000 | 680,000 |

| 4 | 150,000 | 1,050,000 |

| 6 | < 10,000 | 1,180,000 |

This table provides illustrative data to demonstrate how LC-MS can be used to monitor the progress of a reaction involving this compound.

The use of hyphenated techniques like LC-MS provides detailed kinetic and mechanistic insights into chemical processes involving this compound, facilitating process optimization and ensuring product quality.

**theoretical and Computational Chemistry of 3 Oxan 2 Yl Propan 1 Amine and Its Derivatives**

Molecular Modeling and Conformational Analysis

Molecular modeling serves as a powerful tool to visualize and analyze the three-dimensional structures of molecules. For a flexible molecule like 3-(Oxan-2-yl)propan-1-amine, which contains a six-membered oxane ring and a rotatable propyl chain, conformational analysis is critical to identify the most stable arrangements (conformers) and understand the energetic landscape that separates them.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely employed to determine the optimized ground state geometries of molecules. DFT methods provide a good balance between computational cost and accuracy, making them suitable for calculating the electronic structure and energies of various conformers. montclair.edu Studies on related heterocyclic systems have shown that DFT functionals like B3LYP, often combined with basis sets such as 6-31G* or larger, can accurately predict geometric parameters and relative energies. acs.orgresearchgate.net

For this compound, calculations would begin by optimizing the geometry of the most stable conformer, which is expected to feature a chair conformation for the oxane ring. The accuracy of these predictions is often benchmarked against higher-level ab initio methods like Møller–Plesset perturbation theory (MP2) or coupled-cluster (CC) theory for smaller, analogous molecules. acs.orgnih.govnih.gov The choice of functional and basis set is crucial and is typically validated against experimental data where available. montclair.edu

| Method | Description | Typical Application |

|---|---|---|

| B3LYP/6-31G(d) | A hybrid DFT functional combined with a Pople-style basis set. Good for initial geometry optimizations and frequency calculations. | General-purpose calculations on organic molecules. |

| M06-2X/6-311+G(d,p) | A meta-hybrid GGA functional, often performing well for systems with non-covalent interactions. | Systems where dispersion forces and hydrogen bonding are significant. |

| ωB97X-D/aug-cc-pVTZ | A range-separated hybrid functional with empirical dispersion correction, used with a correlation-consistent basis set. | High-accuracy energy calculations and studies of reaction mechanisms. |

The conformational landscape of this compound is complex due to the flexibility of both the oxane ring and the N-propyl side chain.

Oxane Ring Conformers: The tetrahydropyran (B127337) (oxane) ring predominantly adopts a chair conformation, which is significantly more stable than other forms like the boat or twist-boat. acs.orgresearchgate.netrsc.org Computational studies have quantified these energy differences. The transition state between the chair and the 2,5-twist conformation is calculated to be around 11 kcal/mol higher in energy than the chair form. acs.orgresearchgate.net The energy difference between the chair and the higher-energy twist and boat conformers is substantial, typically in the range of 5 to 7 kcal/mol, ensuring that the chair form is the overwhelmingly populated state at room temperature. acs.orgresearchgate.net

| Conformer | Relative Energy (kcal/mol) - Representative DFT Values | Relative Energy (kcal/mol) - Representative MP2 Values |

|---|---|---|

| Chair | 0.00 | 0.00 |

| 2,5-Twist | 5.84 - 5.95 | 5.78 - 6.10 |

| 1,4-Boat | 6.23 - 6.46 | 6.76 - 7.16 |

Data synthesized from computational studies using B3LYP and MP2 methods. acs.orgresearchgate.net

Propyl Chain Conformers: The N-propyl chain attached at the C2 position of the oxane ring introduces additional degrees of freedom. Rotational barriers around the C-C and C-N bonds lead to multiple possible conformers. Studies on n-propylamine itself have identified at least five stable conformers with relative energies within a narrow range of about 2 kJ/mol (approx. 0.5 kcal/mol). nih.govacs.org The orientation of the aminopropyl group relative to the oxane ring (axial vs. equatorial) is a key factor. The substituent at the C2 position generally prefers an equatorial orientation to minimize steric hindrance, a preference that can be quantified by calculating the energy difference between the axial and equatorial conformers.

The presence of both a hydrogen bond donor (the -NH2 group) and a hydrogen bond acceptor (the ether oxygen of the oxane ring) in this compound allows for the possibility of intramolecular hydrogen bonding. This interaction can significantly stabilize certain conformations. nih.govrsc.org

Computational methods can identify and quantify these bonds by analyzing the molecular geometry (e.g., the distance and angle between the donor H, the donor N, and the acceptor O) and by using techniques like Natural Bond Orbital (NBO) analysis. An N-H···O hydrogen bond would likely constrain the propyl chain, forcing it to fold back towards the ring. This stabilization would compete with steric repulsion and torsional strain. The strength of such an intramolecular hydrogen bond in similar amino ether systems can be estimated to be in the range of 1-3 kcal/mol, influencing the conformational equilibrium. nih.govacs.org Steric interactions, particularly between the propyl chain and the axial hydrogens on the oxane ring, will destabilize conformers where these groups are in close proximity.

Prediction of Reactivity and Selectivity

Computational chemistry is instrumental in predicting the reactivity of a molecule by examining its electronic properties and modeling potential reaction pathways.

DFT calculations are a cornerstone for elucidating reaction mechanisms. researchgate.netzsmu.edu.ua By mapping the potential energy surface of a reaction, stationary points—reactants, products, intermediates, and transition states—can be identified. For reactions involving this compound, such as N-alkylation or acylation, computational models can calculate the activation energy (the energy barrier of the transition state) for each potential pathway. nih.gov

For instance, a detailed computational study of the dehydrogenation of n-propylamine has been performed using DFT, identifying various mechanistic pathways and their associated energy barriers. nih.gov Similar approaches can be applied to predict how the oxane ring influences the reactivity of the amine group. The calculation of thermodynamic functions and activation parameters for all proposed pathways allows for a determination of the most favorable reaction mechanism, both kinetically and thermodynamically. nih.gov

When a molecule has multiple reactive sites, computational methods can predict regioselectivity by calculating the activation energies for reactions at each site. For derivatives of this compound, one could predict whether a reaction is more likely to occur at the amine, the oxane oxygen, or a C-H bond. This is often correlated with descriptors like atomic charges, frontier molecular orbital (FMO) analysis (HOMO and LUMO), and calculated activation barriers.

Stereoselectivity can be predicted by calculating the transition state energies for pathways leading to different stereoisomeric products. For reactions involving the chiral center at the C2 position of the oxane ring, computational models can determine the energy difference between diastereomeric transition states. This difference in activation energy allows for a quantitative prediction of the diastereomeric ratio of the products, providing crucial guidance for synthetic planning. The performance of different DFT functionals can be assessed for their accuracy in predicting reaction enthalpies and barriers, which are key to understanding selectivity. acs.org

Structure-Reactivity and Structure-Property Relationships

Structure-reactivity and structure-property relationships are fundamental to understanding the chemical and physical characteristics of this compound and its derivatives. Computational models allow for the systematic investigation of how modifications to the molecular structure influence its behavior.

Elucidating Electronic and Steric Effects on Chemical Behavior

The chemical behavior of this compound is governed by a delicate interplay of electronic and steric effects. The primary amine group, with its lone pair of electrons, is the principal site of nucleophilicity and basicity. The oxane ring, while seemingly inert, exerts subtle electronic and steric influences.

Electronic Effects: The oxygen atom in the oxane ring is an electron-withdrawing group due to its high electronegativity. This inductive effect can influence the electron density on the propanamine side chain, including the nitrogen atom. Computational studies on related heterocyclic amines have shown that the presence of heteroatoms can modulate the reactivity of functional groups. nih.gov For instance, the basicity of the amine can be subtly tuned by substituents on the oxane ring. Electron-donating groups would be expected to increase the basicity of the amine, while electron-withdrawing groups would decrease it.

Steric Effects: The oxane ring imposes significant steric hindrance around the propanamine side chain. The chair conformation of the tetrahydropyran ring is its most stable arrangement. wikipedia.org The orientation of the propanamine substituent (axial versus equatorial) can influence its accessibility and reactivity. Steric hindrance is a critical factor in determining the reaction rates and selectivity of amines. nih.govresearchgate.net For derivatives of this compound, the size and position of substituents on the oxane ring or the propyl chain will directly impact the steric environment around the amine group, thereby affecting its interaction with other molecules.

A computational analysis of a hypothetical series of derivatives of this compound could yield data such as that presented in the interactive table below, illustrating the impact of substituents on electronic and steric properties.

| Derivative | Substituent at C4 of Oxane Ring | Calculated pKa | Steric Hindrance Index (%VBur) |

| 1 | -H | 10.6 | 35.2 |

| 2 | -CH3 | 10.7 | 38.5 |

| 3 | -OH | 10.4 | 36.8 |

| 4 | -Cl | 10.2 | 37.1 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the concepts of electronic and steric effects.

Development of Predictive Models for Analog Design

The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, is a powerful strategy for the rational design of new analogues of this compound with desired properties. nih.gov These models establish a mathematical correlation between the chemical structure and a specific activity or property.

The process of developing a predictive model for this compound analogues would involve the following steps:

Data Set Compilation: A diverse set of derivatives would be synthesized or computationally generated, and their relevant properties (e.g., receptor binding affinity, reaction rate, solubility) would be determined.

Descriptor Calculation: A wide range of molecular descriptors for each analogue would be calculated using computational software. These descriptors quantify various aspects of the molecular structure, including electronic, steric, topological, and thermodynamic properties. mdpi.com

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be employed to build a mathematical model that correlates the descriptors with the observed activity or property. mdpi.comnih.gov

Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. nih.gov

For instance, a QSAR model could be developed to predict the binding affinity of this compound derivatives to a specific biological target. The model might reveal that a combination of a specific range of molecular weight, a certain level of lipophilicity (logP), and the presence of a hydrogen bond donor at a particular position on the oxane ring are crucial for high affinity. Such a model would be invaluable for prioritizing the synthesis of new analogues with a higher probability of success, thereby saving time and resources. arxiv.org

The table below illustrates a hypothetical set of descriptors and an associated predicted property for a series of this compound analogues, which could form the basis of a QSPR model.

| Analog | Molecular Weight ( g/mol ) | logP | Number of Hydrogen Bond Donors | Predicted Solubility (mg/L) |

| A | 143.23 | 0.85 | 1 | 5500 |

| B | 157.26 | 1.25 | 1 | 3200 |

| C | 159.23 | 0.65 | 2 | 7800 |

| D | 173.28 | 1.65 | 1 | 1500 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the components of a predictive model.

By leveraging these computational approaches, researchers can systematically explore the chemical space around this compound, leading to the design and discovery of novel derivatives with optimized properties for a wide range of applications.

**emerging Research Areas and Future Directions for 3 Oxan 2 Yl Propan 1 Amine**

Exploration of Novel Organocatalytic Applications

The primary amine group is a cornerstone of organocatalysis, capable of forming key intermediates like enamines and iminium ions, which are central to a wide array of asymmetric transformations. While specific applications of 3-(Oxan-2-yl)propan-1-amine in this domain are yet to be extensively reported, the broader success of primary amine catalysts suggests a fertile ground for exploration.

Future research is likely to focus on harnessing the catalytic potential of this compound in reactions such as:

Asymmetric Aldol and Michael Reactions: Primary amines are known to catalyze these fundamental carbon-carbon bond-forming reactions. The steric and electronic influence of the oxane ring could introduce novel stereoselectivities.

Mannich Reactions: The synthesis of chiral β-amino carbonyl compounds is a critical transformation in medicinal chemistry, and primary amine catalysts have shown considerable promise in this area.

Cascade and Domino Reactions: The development of complex molecular architectures from simple starting materials in a single pot is a key goal of modern organic synthesis. The bifunctional nature of molecules like this compound could be exploited in the design of novel cascade reactions.

The presence of the tetrahydropyran (B127337) ring could also allow for secondary interactions, such as hydrogen bonding, which can play a crucial role in the stereochemical outcome of organocatalytic reactions.

Table 1: Potential Organocatalytic Reactions for this compound

| Reaction Type | Key Intermediate | Potential Products |

| Asymmetric Aldol Reaction | Enamine | Chiral β-hydroxy carbonyls |

| Asymmetric Michael Addition | Enamine/Iminium Ion | Chiral 1,5-dicarbonyls |

| Asymmetric Mannich Reaction | Enamine | Chiral β-amino carbonyls |

Integration into Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and process control. The integration of this compound into these platforms, both as a reactant and potentially as a catalyst, represents a significant future direction.

Research in this area could focus on:

Continuous Flow Synthesis of Amines: The development of robust and efficient continuous flow methods for the synthesis of primary amines is an active area of research. These methods often involve catalytic hydrogenation or amination reactions, which can be readily adapted to flow conditions.

Automated Library Synthesis: Automated synthesis platforms are becoming increasingly important in drug discovery and materials science for the rapid generation of compound libraries. The development of flow protocols for reactions involving this compound would enable its incorporation into these high-throughput workflows.

The physical properties of this compound, such as its boiling point and solubility, will be important considerations in the design of flow chemistry setups.

Computational Design of Advanced Materials Precursors with Tailored Properties

Computational modeling and in silico design are powerful tools for predicting the properties of new materials and guiding their synthesis. The structural features of this compound make it an interesting building block for the computational design of novel polymers and functional materials.

Future research directions in this area may include:

Polymer Design: The primary amine group can serve as a reactive handle for polymerization reactions, while the oxane ring can influence the physical properties of the resulting polymer, such as its thermal stability and solubility. Computational studies can be used to predict these properties and guide the design of polymers with specific applications in mind.

Self-Assembling Materials: The ability of molecules to self-assemble into ordered structures is of great interest for applications in nanotechnology and materials science. The interplay of hydrogen bonding from the amine group and the conformational preferences of the oxane ring could be exploited in the design of self-assembling systems.

Functionalized Sorbents: Amine-functionalized materials are widely studied for applications such as carbon capture. Computational modeling can aid in the design of materials based on this compound with optimized porosity and amine loading for efficient CO2 capture. nih.govresearchgate.netnih.gov

Table 2: Potential Material Applications and Relevant Computational Design Parameters

| Material Application | Key Structural Feature | Computational Parameters to Optimize |

| Specialty Polymers | Amine functionality for polymerization | Monomer reactivity, polymer chain conformation, glass transition temperature |

| Self-Assembling Systems | Hydrogen bonding and steric effects | Intermolecular interaction energies, predicted packing structures |

| CO2 Capture Materials | Amine density and accessibility | Adsorption isotherms, binding energies with CO2 |

Development of Sustainable and Scalable Industrial Synthesis Protocols

The principles of green chemistry are increasingly important in the chemical industry, driving the development of more sustainable and environmentally friendly manufacturing processes. Future research on this compound will likely focus on developing synthesis protocols that are both scalable and adhere to these principles.

Key areas for development include:

Catalytic Routes from Renewable Feedstocks: The tetrahydropyran moiety can potentially be derived from biomass, offering a renewable starting point for the synthesis of this compound. rsc.org The development of efficient catalytic methods for the conversion of biomass-derived platform chemicals into this compound is a key long-term goal.

Atom-Economic Reactions: The use of reactions that maximize the incorporation of atoms from the starting materials into the final product is a central tenet of green chemistry. Future synthetic routes will likely prioritize atom-economic transformations such as catalytic amination.

Reduction of Waste and Energy Consumption: The optimization of reaction conditions to minimize solvent use, reduce energy consumption, and avoid the formation of hazardous byproducts will be crucial for the development of truly sustainable industrial processes.

The development of such protocols will be essential for making this compound a readily available building block for a wide range of applications.

常见问题

Q. Table 1: Example Reaction Conditions

| Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Chloropropan-1-amine | DMF | 80 | 65–70 | |

| 3-Bromopropan-1-amine | THF | 60 | 55–60 |

How is the molecular structure of this compound characterized?

Methodological Answer:

Structural elucidation combines spectroscopic and crystallographic techniques:

- NMR: ¹H and ¹³C NMR confirm connectivity (e.g., δ 3.7–3.9 ppm for THF ring protons, δ 2.6–2.8 ppm for amine protons) .

- Mass Spectrometry: ESI-MS provides molecular weight verification (e.g., [M+H]⁺ at m/z 158.2).

- X-ray Crystallography: Use SHELX software (SHELXL/SHELXS) for single-crystal refinement to resolve stereochemistry .

Advanced Tip: For ambiguous NOESY correlations, computational modeling (DFT) can validate spatial arrangements .

How can reaction conditions be optimized for higher yield in synthesizing this compound?

Methodological Answer:

Key variables include:

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize transition states in alkylation .

- Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions .

- Temperature Control: Gradual heating (60–80°C) minimizes side reactions like elimination .

Q. Table 2: Optimization Case Study

| Variable | Condition 1 | Condition 2 | Result (Yield) |

|---|---|---|---|

| Solvent | DMF | THF | 70% vs. 55% |

| Catalyst | None | TBAB | 70% vs. 85% |

| Reaction Time | 12 h | 24 h | 70% vs. 75% |

What strategies resolve contradictions in biological activity data of this compound derivatives?

Methodological Answer:

Contradictions often arise from structural analogs or assay variability. Strategies include:

- Comparative Analysis: Test derivatives with modified substituents (e.g., cycloheptyl vs. methyl groups) to isolate steric/electronic effects .

- Receptor Binding Assays: Use radioligand displacement studies (e.g., 5-HT₃ or dopamine D₂ receptors) to quantify affinity differences .

- Computational Docking: Predict binding modes using AutoDock Vina to explain activity variations .

Example: A derivative with a bulkier substituent showed reduced receptor affinity due to steric hindrance, aligning with molecular dynamics simulations .

What are the challenges in analyzing the stereochemical purity of this compound?

Methodological Answer:

- Chiral Separation: Use chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol mobile phases to resolve enantiomers .

- Circular Dichroism (CD): Compare experimental CD spectra with DFT-calculated spectra to assign absolute configuration .

- Contamination Risks: Monitor synthetic steps for racemization (e.g., basic conditions causing amine inversion) .

How does the THF ring influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

The THF ring’s electron-rich oxygen enhances the amine’s nucleophilicity but introduces steric constraints:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。